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Seviteronel is an oral, selective small-molecule inhibitor with a dual mechanism of action: it acts as a

cytochrome P450c17a (CYP17) 17,20-lyase inhibitor and an androgen receptor (AR) antagonist [1] [2]

[3]. This dual action suppresses androgen production and blocks AR signaling.

The combination with low-dose dexamethasone, termed SEVI-D, has been explored to improve the

therapeutic window. Dexamethasone, a corticosteroid, is co-administered to mitigate potential

adrenocorticoid insufficiency side effects that can arise from CYP17 inhibition [4].

Indications and Clinical Rationale

The SEVI-D protocol has been clinically tested in specific patient populations with AR-positive tumors. The

rationale is to target the AR pathway, which is a driver in certain cancers beyond prostate and breast cancer.

AR-Positive Glioblastoma (GBM): A Phase 2 study (NCT03600467) investigated SEVI-D in patients

with AR-positive recurrent GBM. The study was terminated early, but its design provides the most
concrete clinical protocol for the combination [4].

Metastatic Castration-Resistant Prostate Cancer (mCRPC): Studies of seviteronel monotherapy
in men with mCRPC previously treated with enzalutamide showed a high rate of toxicity and limited

efficacy. Subsequent research suggested that further investigation of seviteronel should be
conducted with low-dose dexamethasone to improve tolerability [5].
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Clinical Dosing Protocol

The table below summarizes the dosing regimen from the AR-positive glioblastoma clinical trial [4].

Table 1: Clinical Dosing Protocol for SEVI-D

Patient Population
Seviteronel
Dose

Dexamethasone
Dose

Additional
Agents

Administration

Men 450 mg (3 x 150

mg tablets) once
daily

0.5 mg tablet once

daily

GnRH

analogue
(depot

injection)

Orally, continuously

in 28-day cycles

Postmenopausal
Women

450 mg once

daily

0.5 mg once daily Not required Orally, continuously

in 28-day cycles

Premenopausal
Women

450 mg once

daily

0.5 mg once daily GnRH

analogue
(depot

injection)

Orally, continuously

in 28-day cycles

Safety and Tolerability Profile

Understanding the safety profile is crucial for risk assessment and patient monitoring. The side effects are a

composite of seviteronel-associated adverse events and known effects of low-dose dexamethasone.

Table 2: Observed Adverse Events and Management

Agent
Common Adverse
Events (Grade 1/2)

Serious/ Dose-Limiting
Toxicities (Grade 3/4)

Management Notes

Seviteronel Tremor, Nausea,
Vomiting, Fatigue

[1]

Anemia, Delirium,
Mental status changes,

Confusional state [1] [5]

The recommended phase 2
dose (RP2D) of seviteronel

monotherapy in women is 450
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Agent
Common Adverse
Events (Grade 1/2)

Serious/ Dose-Limiting
Toxicities (Grade 3/4)

Management Notes

mg QD due to DLTs at higher
doses [1].

Dexamethasone Weight gain,
Indigestion, Sleep

problems, Mild
mood changes [6]

Hyperglycemia, Adrenal
gland suppression,

Infections, "Moon face"
[7] [6]

Administer in the morning to
minimize sleep disturbances.

Monitor blood glucose,
potassium levels, and for signs

of infection [6].

Preclinical Insights and Experimental Models

While detailed protocols for in vitro SEVI-D combination studies are not fully available, key preclinical

findings on seviteronel's mechanism provide a foundation for experimental design.

Mechanism of Action and Signaling Pathway

Seviteronel's dual activity disrupts androgen signaling at two points: it inhibits the production of androgens

and blocks the receptor itself [2] [3]. The following diagram illustrates this mechanism and its functional

consequences in cancer cells.
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Diagram Title: Seviteronel Dual Mechanism and Radiosensitization

Key preclinical findings based on this mechanism include:

Radiosensitization: Seviteronel selectively radiosensitizes AR-positive triple-negative breast cancer
(TNBC) cells in vitro and in xenograft models. It impairs double-strand break (DSB) repair, as shown

by persistent γH2AX foci, leading to enhanced radiation-induced cell death [2] [3].
Distinct from Enzalutamide: The mechanism of radiosensitization by seviteronel appears different

from the AR inhibitor enzalutamide. Seviteronel treatment combined with radiation led to increased
AR binding to DNA damage response genes, a trend not observed with enzalutamide [3].

Key Considerations for Protocol Implementation

For researchers aiming to implement the SEVI-D protocol, the following points are critical:

Patient Selection: Biomarker-driven patient selection is essential. Confirmation of AR-positivity via
immunohistochemistry (IHC) is a primary criterion, though standardized cut-offs for positivity are still

needed [8] [4].
Safety Monitoring: Implement rigorous safety monitoring for the adverse events listed in Table 2.

Special attention should be paid to neurological/psychiatric effects (from seviteronel) and
metabolic changes (from dexamethasone) [1] [5] [6].

Combination with Radiotherapy: Preclinical data strongly support the investigation of SEVI-D as a
radiosensitization strategy in AR-positive cancers. The proposed mechanism involves disruption of

AR-mediated DNA damage repair pathways [2] [3].

The protocol for seviteronel with low-dose dexamethasone represents a targeted strategy for AR-positive

malignancies. While clinical development has faced challenges, the unique dual mechanism of seviteronel

and compelling preclinical data on radiosensitization warrant further investigation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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